molecular formula C19H22N2O4 B2402606 N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 900000-69-3

N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2402606
CAS No.: 900000-69-3
M. Wt: 342.395
InChI Key: WTWBETSZNDTMLY-UHFFFAOYSA-N
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Description

N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide: is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of two methoxy groups and a methyl group attached to the phenyl rings, making it a derivative of oxalamide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide typically involves the reaction of 2-methoxy-5-methylphenylamine with 2-methoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

  • Dissolve 2-methoxy-5-methylphenylamine and 2-methoxyphenethylamine in anhydrous dichloromethane.
  • Add oxalyl chloride dropwise to the solution while maintaining the temperature at 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination can be used.

Major Products Formed:

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • N1-(2-methoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide
  • N1-(2-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide
  • N1-(2-methoxy-5-methylphenyl)-N2-(2-methylphenethyl)oxalamide

Uniqueness: N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide is unique due to the presence of both methoxy and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct properties and applications compared to other similar compounds.

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13-8-9-17(25-3)15(12-13)21-19(23)18(22)20-11-10-14-6-4-5-7-16(14)24-2/h4-9,12H,10-11H2,1-3H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWBETSZNDTMLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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